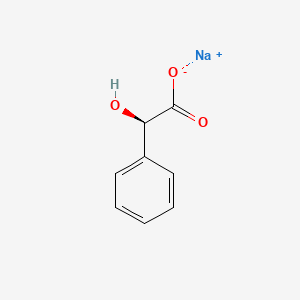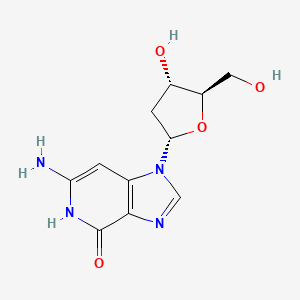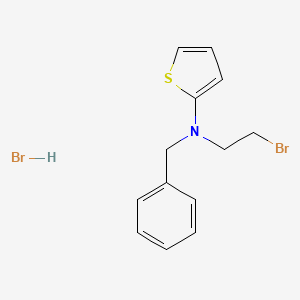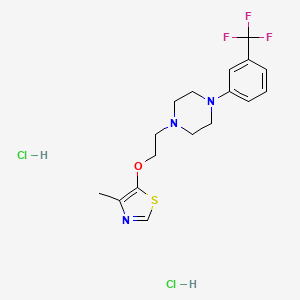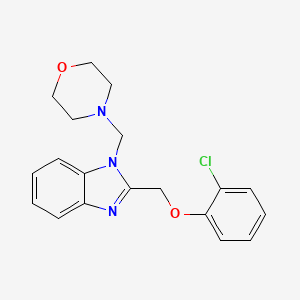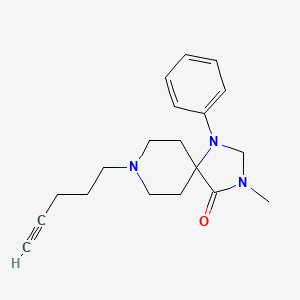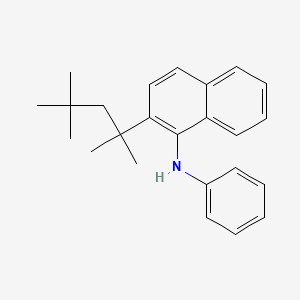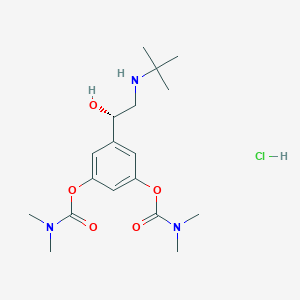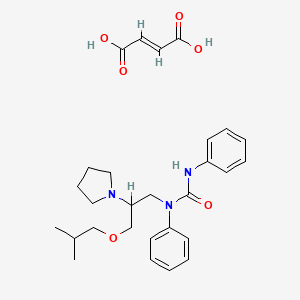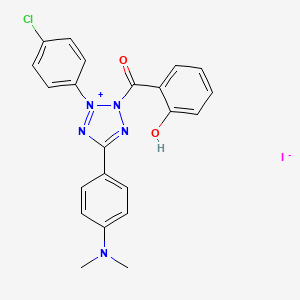
3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and proliferation. The presence of various functional groups such as chlorophenyl, dimethylamino, and hydroxybenzoyl makes this compound unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, dimethylamino, and hydroxybenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and benzoyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group.
Reduction: Reduction reactions may target the tetrazolium core, converting it to formazan derivatives.
Substitution: The chlorophenyl and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
科学的研究の応用
化学
化学では、この化合物は、特に複雑な分子の調製におけるさまざまな有機合成反応で試薬として使用できます。
生物学
生物学的研究では、テトラゾリウム化合物は、細胞生存率アッセイで一般的に使用されます。この化合物は、細胞酵素によって還元されて有色のフォルマザン生成物を形成することができ、これを定量化して細胞の健康状態を評価することができます。
医学
産業
工業的な用途では、この化合物は、新しい材料、センサー、その他のテクノロジーの開発に使用される可能性があります。
作用機序
この化合物の作用機序は、細胞成分との相互作用を伴い、テトラゾリウムコアのフォルマザンへの還元をもたらします。このプロセスは、デヒドロゲナーゼなどの細胞酵素によって媒介されます。分子標的は、細胞内のさまざまなレドックス活性部位であり、関与する経路は、細胞呼吸と代謝に関連しています。
類似化合物との比較
類似化合物
- 2H-テトラゾリウム、3-(4-クロロフェニル)-5-(4-メチルフェニル)-2-(2-ヒドロキシベンゾイル)-、ヨウ化物
- 2H-テトラゾリウム、3-(4-ブロモフェニル)-5-(4-(ジメチルアミノ)フェニル)-2-(2-ヒドロキシベンゾイル)-、ヨウ化物
独自性
「2H-テトラゾリウム、3-(4-クロロフェニル)-5-(4-(ジメチルアミノ)フェニル)-2-(2-ヒドロキシベンゾイル)-、ヨウ化物」の独自性は、特定の官能基にあり、これが独自の化学的および生物学的特性をもたらします。たとえば、ジメチルアミノ基の存在は、類似の化合物と比較して、その溶解性と反応性を高める可能性があります。
特性
CAS番号 |
89568-31-0 |
|---|---|
分子式 |
C22H19ClIN5O2 |
分子量 |
547.8 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C22H18ClN5O2.HI/c1-26(2)17-11-7-15(8-12-17)21-24-27(18-13-9-16(23)10-14-18)28(25-21)22(30)19-5-3-4-6-20(19)29;/h3-14H,1-2H3;1H |
InChIキー |
ZYWUYGSBCLKPMG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


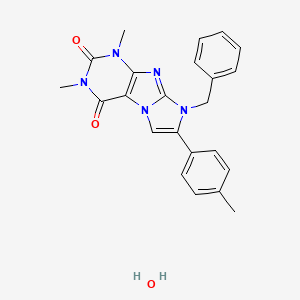


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
